molecular formula C20H14FN3O2 B11231878 3-(2-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11231878
M. Wt: 347.3 g/mol
InChI Key: SNQZJOJZCHOFQH-UHFFFAOYSA-N
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Description

3-[(2-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and stringent quality control measures ensures consistency and scalability. Industrial methods often incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups to achieve desired derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[(2-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as DNA replication, protein synthesis, and signal transduction. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like pyrimidine-2,4-dione and its analogs share structural similarities and exhibit comparable biological activities.

    Fluorophenyl Compounds: Other fluorophenyl-substituted compounds also demonstrate unique chemical and biological properties.

Uniqueness

What sets 3-[(2-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE apart is its specific combination of functional groups and structural features, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its bioactivity make it a valuable compound in research and industry.

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H14FN3O2/c21-17-11-5-4-7-14(17)13-23-19(25)16-10-6-12-22-18(16)24(20(23)26)15-8-2-1-3-9-15/h1-12H,13H2

InChI Key

SNQZJOJZCHOFQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4F

Origin of Product

United States

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